N-Trifluoroacetyldoxorubicin, often found in its 14-valerate form (AD-32), is a synthetic analog of the anthracycline antibiotic doxorubicin. [, ] It is classified as an antineoplastic agent due to its activity against various cancer cell lines. [, ] N-Trifluoroacetyldoxorubicin serves as a valuable tool in scientific research, particularly in preclinical studies investigating novel cancer therapies. Its role primarily revolves around:
Evaluating in vitro and in vivo antitumor activity: N-Trifluoroacetyldoxorubicin is used to assess the effectiveness of new drug delivery systems, such as liposomes, and to study mechanisms of drug resistance in cancer cells. [, , ]
Comparing efficacy with other doxorubicin derivatives: Researchers use N-Trifluoroacetyldoxorubicin alongside other modified forms of doxorubicin to understand how structural changes affect potency and toxicity profiles. []
Chemical Reactions Analysis
The chemical stability of N-Trifluoroacetyldoxorubicin-14-valerate (AD-32) in various environments, including aqueous solutions and after liposome encapsulation, has been investigated. [, ] One study mentions the use of cyclodextrins to enhance the stability and solubility of AD-32 in aqueous media. [] Additionally, research has explored the metabolic fate of [14C]-labeled AD-32 in rats, identifying radioactive species present in urine and tissues. []
Applications
In vitro drug sensitivity testing: N-Trifluoroacetyldoxorubicin is used to determine the susceptibility of various human colon adenocarcinoma cell lines to chemotherapy. [, ] Researchers compare its effectiveness to other doxorubicin derivatives, providing insights into structure-activity relationships. [, ]
In vivo tumor growth inhibition: Studies demonstrate the ability of N-Trifluoroacetyldoxorubicin to inhibit tumor growth in mouse models of human colon cancer. [, ] One study specifically investigates the impact of in vitro drug exposure on subsequent in vivo tumor growth. []
Liposomal drug delivery: N-Trifluoroacetyldoxorubicin is encapsulated in liposomes to improve its therapeutic index and investigate the effectiveness of this delivery method. [] This research aims to enhance drug targeting and reduce systemic toxicity.
Related Compounds
4'-Deoxydoxorubicin
Compound Description: 4'-Deoxydoxorubicin is a doxorubicin analog that lacks the hydroxyl group at the 4' position of the sugar moiety. It has shown significant antitumor activity against various cancer cell lines, including human colon carcinomas. [, ]
Relevance: 4'-Deoxydoxorubicin is structurally related to N-Trifluoroacetyldoxorubicin, with the primary difference being the presence of a trifluoroacetyl group at the 3'-amino position in N-Trifluoroacetyldoxorubicin. Both compounds have been investigated for their antitumor activity, suggesting that modifications at the 3'-amino and 4'-hydroxyl positions of the sugar moiety can influence their pharmacological properties. [, ]
4'-Epidoxorubicin
Compound Description: 4'-Epidoxorubicin is another doxorubicin analog, differing in the stereochemistry at the 4' position of the sugar moiety compared to doxorubicin. It has been investigated for its antitumor activity against human colon carcinomas. []
Relevance: Similar to 4'-Deoxydoxorubicin, 4'-Epidoxorubicin highlights the importance of the sugar moiety in the biological activity of doxorubicin analogs, including N-Trifluoroacetyldoxorubicin. The variations in stereochemistry at the 4' position can influence their interactions with biological targets and affect their overall antitumor efficacy. []
4'-O-Methyldoxorubicin
Compound Description: 4'-O-Methyldoxorubicin is a doxorubicin analog characterized by a methoxy group at the 4' position of the sugar moiety. It has been tested for its antitumor activity against human colon carcinomas. []
Relevance: The presence of the methoxy group at the 4' position in 4'-O-Methyldoxorubicin, compared to the trifluoroacetyl group in N-Trifluoroacetyldoxorubicin, demonstrates the diverse modifications possible at this position and their potential impact on the compounds' antitumor properties. These modifications can affect factors like cellular uptake, metabolism, and interactions with cellular targets, ultimately influencing their therapeutic effectiveness. []
4-Demethoxydoxorubicin
Compound Description: 4-Demethoxydoxorubicin is a doxorubicin analog that lacks the methoxy group at the 4 position of the anthracycline ring system. It has been investigated for its antitumor activity against human colon carcinomas. []
Relevance: The structural difference of 4-Demethoxydoxorubicin, lacking the methoxy group on the anthracycline ring compared to N-Trifluoroacetyldoxorubicin, emphasizes the significance of substituents on both the anthracycline ring and the sugar moiety in influencing the biological activity of these compounds. []
Doxorubicin
Compound Description: Doxorubicin is a widely used anthracycline anticancer drug. It is a potent cytotoxic agent that exerts its effects by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to cell death. [, ]
Relevance: Doxorubicin serves as the foundational structure for N-Trifluoroacetyldoxorubicin and the other related compounds mentioned. The modifications introduced in these analogs, such as the trifluoroacetyl group in N-Trifluoroacetyldoxorubicin, aim to improve its pharmacological properties, including efficacy, pharmacokinetics, and toxicity profile, while retaining its antitumor activity. [, ]
4-Demethoxy-3'-N-trifluoroacetyldoxorubicin
Compound Description: This compound represents an attempt to develop an orally active anthracycline analog. It exhibited significant antitumor activity against the B-16 murine solid tumor in mice. []
Relevance: This compound is structurally very similar to N-Trifluoroacetyldoxorubicin, with the primary difference being the lack of a methoxy group at position 4 of the anthracycline ring. This modification was explored to improve oral bioavailability. This structural similarity suggests that both compounds likely share a similar mechanism of action. []
N-Trifluoroacetyldoxorubicin-14-valerate (AD-32)
Compound Description: AD-32 is a prodrug of N-Trifluoroacetyldoxorubicin designed to improve its pharmaceutical properties, particularly its stability and solubility in aqueous solutions. [, ]
Relevance: AD-32 highlights the efforts to optimize the pharmaceutical characteristics of N-Trifluoroacetyldoxorubicin. The addition of the valerate ester at the 14-position aims to improve its delivery and bioavailability, ultimately enhancing its therapeutic potential. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NSC 5844 is a bis-quinoline with diverse biological activities. It inhibits the growth of P. falciparum strains that are sensitive (D-6) and resistant (W-2) to chloroquine in vitro (IC50s = 17 and 27 nM, respectively) but lacks activity against P. berghei in vivo. NSC 5844 inhibits the growth of MDA-MB-468 and MCF-7 breast cancer cells with GI50 values of 7.35 and 14.80 μM, respectively. It also inhibits 24% of botulinum neurotoxin serotype A light chain (BoNT/A LC) metalloprotease activity at a concentration of 20 μM. NSC5844, also known as RE640, is a bisquinoline compound with C-C chemokine receptor type 1 (CCR1)-agonistic properties.
NSC 59984 is a reactivator of p53 that restores wild-type p53 signaling by activating p73-dependent apoptosis in mutant p53-expressing colon cancer cells. It is reported to induce cell death in colon cancer cells (EC50 = 8.38 µM in p53-null HCT116 cells) without evident toxicity toward normal cells. NSC 59984 has been shown to induce p53 mutant protein degradation via MDM2-mediated ubiquitination. NSC59984 is a p53 pathway activator. NSC59984 restores wild-type p53 signaling via p73 activation, specifically in mutant p53-expressing colorectal cancer cells. NSC59984 synergizes with CPT11 to induce cell death in mutant p53-expressing colorectal cancer cells and inhibits mutant p53-associated colon tumor xenograft growth in a p73-dependent manner in vivo. NSC59984 as a promising lead compound for anticancer therapy that acts by targeting GOF-mutant p53 and stimulates p73 to restore the p53 pathway signaling.
NSC61610 is a LANCL2 ligand. NSC61610 showed anti-inflammatory activity and potential useful for inflammatory bowel disease and influenza-driven inflammation . LANCL2 is a novel therapeutic target for the discovery and development of new classes of orally active drugs against chronic metabolic, immune-mediated and infectious diseases.
NSC 625987 is an inhibitor of the Cdk4/cyclin D1 complex (IC50 = 0.2 µM). It is selective for the Cdk4/cyclin D1 complex over Cdk2/cyclin A, Cdk2/cyclin E, and Cdk1/cyclin A complexes (IC50s = >100 µM for all). NSC625987, also known as Cdk4 Inhibitor II, is a highly selective inhibitor of CDK4/CyclinD1.